molecular formula C15H18Cl2N2O3 B5667267 2-(2,4-dichlorophenoxy)-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide

2-(2,4-dichlorophenoxy)-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide

Cat. No. B5667267
M. Wt: 345.2 g/mol
InChI Key: JXVBDPFTWNNYIH-UHFFFAOYSA-N
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Description

  • 2-(2,4-dichlorophenoxy)-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

  • The synthesis of related compounds involves the preparation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, exploring different acyl, alkyl, and amino functions (Barlow et al., 1991).

Molecular Structure Analysis

  • Molecular structure determination often involves single-crystal X-ray diffraction methods, providing insights into the arrangement of atoms and the overall shape of the molecule (Xue et al., 2008).

Chemical Reactions and Properties

  • The compound's chemical reactivity and properties can be explored through various synthetic methods and chemical reaction studies. For instance, the reactivity of related compounds with different reagents and under various conditions provides insights into their chemical behavior (Arafat et al., 2022).

Physical Properties Analysis

  • Understanding the physical properties, such as solubility, melting point, and stability, is crucial for handling and application purposes. Such properties are usually determined through experimental procedures and can vary based on the molecular structure (Devi & Awasthi, 2022).

Chemical Properties Analysis

  • The chemical properties, including reactivity with other compounds, stability under various conditions, and potential biological activity, are essential for understanding its applications. These properties are typically studied using a combination of experimental and computational methods (Yale & Spitzmiller, 1977).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O3/c1-2-5-19-8-11(7-15(19)21)18-14(20)9-22-13-4-3-10(16)6-12(13)17/h3-4,6,11H,2,5,7-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVBDPFTWNNYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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